3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been shown to have interesting biochemical and physiological effects.
Scientific Research Applications
Receptor Binding Studies
A study by Xu et al. (2005) introduced two benzamide analogues, RHM-1 and RHM-2, radiolabeled with tritium, to evaluate their binding to sigma-2 receptors in vitro. [3H]RHM-1 exhibited significantly higher affinity for sigma-2 receptors compared to [3H]RHM-2, demonstrating its potential as a useful ligand for studying sigma-2 receptors in vitro Xu et al., 2005.
Synthesis of Complex Heterocyclic Compounds
Abdallah et al. (2009) described the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties through various chemical reactions. This work demonstrates the chemical versatility and potential applications of compounds related to the query molecule in synthesizing new heterocyclic structures with possible pharmaceutical applications Abdallah et al., 2009.
PET Imaging Agents
Tu et al. (2007) synthesized fluorine-containing benzamide analogs and evaluated them as potential ligands for PET imaging of sigma-2 receptor status in solid tumors. Among these compounds, two showed acceptable properties for imaging sigma-2 receptor status, indicating the relevance of these structures in developing diagnostic tools for cancer Tu et al., 2007.
properties
IUPAC Name |
3,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-17-6-5-14(8-12(17)4-7-18(21)22)20-19(23)13-9-15(24-2)11-16(10-13)25-3/h5-6,8-11H,4,7H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLGJNYDVHVDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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